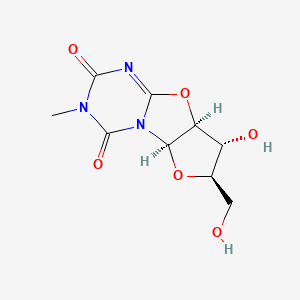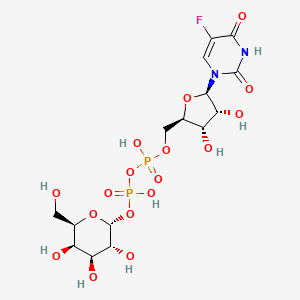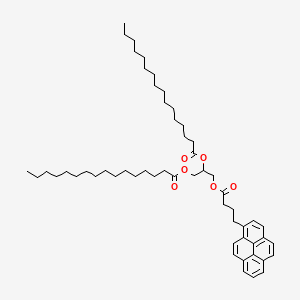
Glycoperine
Übersicht
Beschreibung
Glycoperine is an alkaloid found in Haplophyllum perforatum . It has a molecular formula of C19H21NO8 .
Molecular Structure Analysis
The molecular structure of Glycoperine is characterized by the presence of a quinoline alkaloid . The molecular weight is 391.37 .Physical And Chemical Properties Analysis
Glycoperine has a molecular weight of 391.37 and a molecular formula of C19H21NO8 . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Glycopeptide-Based Analysis : Glycopeptide analysis is crucial for understanding the glycosylation of proteins. This technique links glycosylation information to specific protein locations, making it a powerful tool in proteomics. Recent advancements in sample preparation, mass spectrometry (MS) fragmentation, and data analysis automation have significantly enhanced glycopeptide analysis capabilities (H. Desaire, 2013).
Synthesis of Glycoconjugates : Glycobiology, which studies the role and function of complex carbohydrates, often requires attaching carbohydrates to surfaces or converting them into glycoconjugates like glycopeptides. Chemoselective reactions that convert unprotected carbohydrates into glycoconjugates have been developed, expanding the field of glycobiology and its applications (Klaus Villadsen et al., 2017).
Therapeutic Applications of Glycopeptides : Glycopeptides have been utilized as antibiotics and are being considered for development into HIV and cancer vaccines. Advances in synthesis and characterization techniques have transformed these compounds from theoretical proposals to practical therapeutic agents (Wenbin Zeng & Yue-Lei Chen, 2014).
Glycopeptide Enrichment Techniques : Advanced techniques have been developed for enriching glycopeptides, crucial for studying glycosylation changes in diseases. Magnetic nanoparticles, for instance, have shown promise in enriching sialylated glycopeptides, a critical step in glycoproteomics research (Edward D Bodnar & H. Perreault, 2013).
Nanotechnology in Glycoproteomics : Nanotechnology has significantly enhanced the sensitivity and specificity of glycopeptide detection in complex biological samples, facilitating disease diagnosis and biomarker discovery (Hu Zhao, Yaojun Li & Ye Hu, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8/c1-8-13(21)14(22)15(23)19(27-8)28-11-5-4-9-12(17(11)25-3)20-18-10(6-7-26-18)16(9)24-2/h4-8,13-15,19,21-23H,1-3H3/t8-,13-,14+,15+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKSAQCWDHTOL-QTOAMZBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331999 | |
| Record name | Glycoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55740-45-9 | |
| Record name | 4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 6-deoxy-α-L-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55740-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



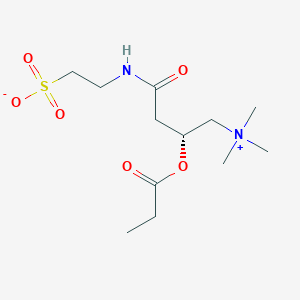

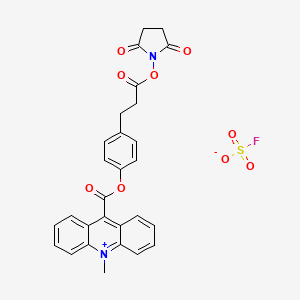


![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)

